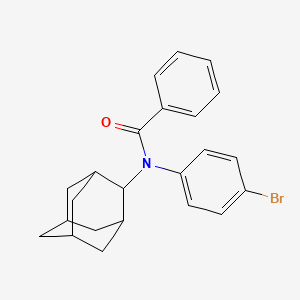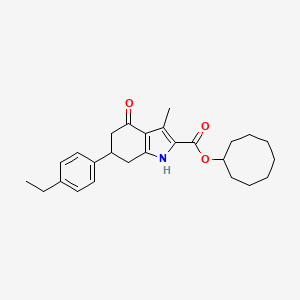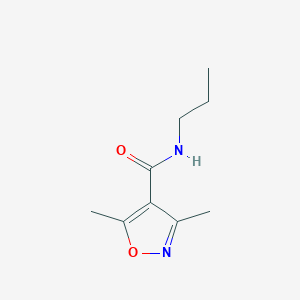![molecular formula C10H13Cl2N3O4 B4539194 4-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]morpholine](/img/structure/B4539194.png)
4-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]morpholine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "4-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]morpholine" often involves multi-step chemical processes. These may include condensation reactions, nucleophilic substitutions, and the formation of oxazolidinone rings, as seen in derivatives of 3-amino-2-oxazolidinone (R. Kruszyński, T. Bartczak, Z. Chilmonczyk, J. Cybulski, 2001).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex ring systems, including morpholine and oxazolidinone rings. The morpholine ring, for example, often adopts a chair conformation, providing a key site for molecular interactions (C. Ibiş, N. Deniz, A. F. Tuyun, 2010).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including interactions with electrophilic or nucleophilic agents, leading to the formation of new derivatives with potential biological activities. The nitro group and the oxazolidinone ring are crucial reactive sites within the molecule (V. Palchikov, 2015).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structures are influenced by the molecular configuration. The presence of various functional groups and the overall molecular geometry play a significant role in determining these properties. For example, the crystal structure analysis reveals the arrangements and conformations that these molecules can adopt in the solid state (H. Ishida, B. Rahman, S. Kashino, 2001).
Chemical Properties Analysis
The chemical behavior of "4-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]morpholine" and its derivatives is complex due to the presence of multiple reactive sites. These include the oxazolidinone ring, which can engage in various chemical transformations, and the nitro group, which is a key functional group affecting the molecule's reactivity (S. D'Andrea, Z. Zheng, K. Denbleyker, et al., 2005).
Applications De Recherche Scientifique
Synthetic Methodologies and Drug Synthesis
One area of application involves the development of synthetic methodologies for pharmaceutical compounds. For instance, the synthesis of Rivaroxaban, an anticoagulant, employs related morpholine derivatives, highlighting a method that avoids the use of hazardous chemicals and simplifies the production process with an overall yield improvement (Mali et al., 2015).
Antimicrobial and Anticancer Research
Research on oxazolidinone derivatives, which are structurally related to the query compound, includes exploring their potential as antimicrobial agents. For example, novel oxazolidinones have been synthesized and evaluated for their antimicrobial properties, indicating the importance of the oxazolidinone moiety in medicinal chemistry for developing new therapeutic agents (Devi et al., 2013).
Analytical Chemistry Applications
In analytical chemistry, derivatives of oxazolidinone, such as 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), are targets in the detection and quantification of nitrofuran metabolites in foodstuffs. The development of sensitive and reliable methods for determining these metabolites highlights the role of related compounds in ensuring food safety (Aldeek et al., 2017).
Corrosion Inhibition
Another significant area of application is in the field of corrosion inhibition. Structurally related compounds have been synthesized and studied for their effectiveness in protecting metals from corrosion, particularly in acidic environments. This research not only contributes to the understanding of molecular interactions at metal surfaces but also aids in the development of more effective corrosion inhibitors for industrial applications (Hrimla et al., 2021).
Propriétés
IUPAC Name |
4-[(Z,3E)-1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)prop-1-enyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O4/c11-7(9(12)14-2-5-18-6-3-14)8(15(16)17)10-13-1-4-19-10/h13H,1-6H2/b9-7+,10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKSYJASJJPZNN-FIFLTTCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=C(C(=C(N2CCOCC2)Cl)Cl)[N+](=O)[O-])N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO/C(=C(\C(=C(/N2CCOCC2)\Cl)\Cl)/[N+](=O)[O-])/N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z,3E)-1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)prop-1-enyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4539120.png)

![4-iodo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4539144.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4539163.png)
![ethyl N-[3-(2-chloro-6-fluorophenyl)acryloyl]glycinate](/img/structure/B4539169.png)
![7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4539177.png)
![5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4539178.png)
![7-benzyl-2-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4539183.png)
![N-[2-(1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4539199.png)



